tert-Butyl 2-cyclopropylethylcarbamate
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Overview
Description
“tert-Butyl 2-cyclopropylethylcarbamate” is a chemical compound with the CAS Number: 1465140-82-2 . It has a molecular weight of 185.27 . The IUPAC name for this compound is tert-butyl 2-cyclopropylethylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-cyclopropylethylcarbamate” is 1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-6-8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12) .
Physical And Chemical Properties Analysis
“tert-Butyl 2-cyclopropylethylcarbamate” is a pale-yellow to yellow-brown liquid . It should be stored at room temperature .
Scientific Research Applications
Cyclizative Atmospheric CO2 Fixation
Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines, such as allyl and propargyl amines, under mild conditions. This process efficiently leads to cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite (t-BuOI). This method highlights the potential of tert-Butyl 2-cyclopropylethylcarbamate in carbon capture and utilization strategies, contributing to sustainable chemistry practices (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Process Development and Synthesis
Li et al. (2012) described a practical and scalable synthesis of (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The compound is prepared via an efficient one-pot, two-step telescoped sequence starting from readily available materials. This study showcases the utility of tert-Butyl 2-cyclopropylethylcarbamate in the synthesis of pharmacologically relevant compounds (Li, Gao, Lorenz, Xu, Johnson, Ma, Lee, Grinberg, Busacca, Lu, & Senanayake, 2012).
Stereoselective Synthesis
Wang et al. (2017) developed an efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid. This study demonstrates the versatility of tert-Butyl 2-cyclopropylethylcarbamate in the creation of complex molecular architectures with potential applications in medicinal chemistry and drug development (Wang, Ma, Reddy, & Hu, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 2-cyclopropylethylcarbamate” are currently unknown
Mode of Action
It is known that the tert-butyl group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Biochemical Pathways
The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
properties
IUPAC Name |
tert-butyl N-(2-cyclopropylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-6-8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSSBABWJUSJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-cyclopropylethylcarbamate |
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